molecular formula C10H13Cl3N2OS B13599174 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride

2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride

Cat. No.: B13599174
M. Wt: 315.6 g/mol
InChI Key: ZRMZJLOOFVQLPR-UHFFFAOYSA-N
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Description

The compound 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a tetrahydropyrimidine derivative characterized by a dichlorothiophene substituent linked via an ethyl chain to a partially saturated pyrimidine ring.

Properties

Molecular Formula

C10H13Cl3N2OS

Molecular Weight

315.6 g/mol

IUPAC Name

2-[2-(2,5-dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride

InChI

InChI=1S/C10H12Cl2N2OS.ClH/c11-8-3-6(10(12)16-8)1-2-9-13-4-7(15)5-14-9;/h3,7,15H,1-2,4-5H2,(H,13,14);1H

InChI Key

ZRMZJLOOFVQLPR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)CCC2=C(SC(=C2)Cl)Cl)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride typically involves multiple steps The process begins with the preparation of the dichlorothiophene intermediate, which is then reacted with an appropriate ethylating agent to form the ethyl-substituted thiophene This intermediate is further subjected to cyclization reactions under controlled conditions to form the tetrahydropyrimidin-5-ol ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques. The scalability of the process is also considered to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The chlorine atoms in the dichlorothiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The compound shares structural homology with other tetrahydropyrimidine derivatives, such as:

2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

  • Similarities : Both feature a tetrahydropyrimidine backbone.
  • Differences : The fluorophenyl and methoxymethyl substituents in contrast with the dichlorothiophene group in the target compound. These differences likely influence electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and steric bulk, affecting binding affinity in biological systems .

Azoamidine Initiators ():

  • Examples include 2,2’-azobis[2-(5-hydroxy-3,4,5,6-tetrahydropyrimidin-2-yl)propane]dihydrochloride .
  • Similarities : Shared tetrahydropyrimidine moieties.
  • Differences : The azo (-N=N-) functional group in these initiators confers radical-generating properties, unlike the target compound’s neutral ethyl-thiophene linkage. This distinction limits direct pharmacological comparison but highlights structural versatility in tetrahydropyrimidine chemistry .

Physicochemical Properties

Property Target Compound Compound Azoamidine Initiator ()
Core Structure Tetrahydropyrimidine + Cl₂-thiophene Tetrahydropyrimidine + difluorophenyl Tetrahydropyrimidine + azo group
Solubility High (hydrochloride salt) Moderate (ester/carbamate groups) High (dihydrochloride salt)
Electron Effects Electron-deficient (Cl substituents) Mixed (F and OCH₃) Electron-rich (azo and NH groups)
Potential Applications Pharmacological (inferred) Synthetic intermediate Radical polymerization initiators

Biological Activity

The compound 2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride (CAS Number: 2751621-46-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects based on diverse research findings.

The molecular formula of this compound is C10H12Cl2N2OSC_{10}H_{12}Cl_2N_2OS with a molecular weight of 279.19 g/mol. The structure features a tetrahydropyrimidine ring substituted with a dichlorothiophenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds featuring the thiophenyl moiety exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values in the range of 0.073 to 0.125 mg/mL . While specific data for the target compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity

Cytotoxic assays have been performed on related compounds, revealing varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives showed LC50 values ranging from 280 to 765 µg/mL when tested against HeLa and MCF-7 cells . Although direct studies on the hydrochloride form are scarce, the presence of similar functional groups may imply comparable effects.

Anthelmintic Activity

In vitro studies have highlighted the anthelmintic potential of thiophene-containing compounds. For instance, compounds structurally related to our target showed superior activity against Pheretima posthuma and Ascaris galli, outperforming standard treatments like albendazole . This suggests that our compound may also exhibit similar anthelmintic properties.

Structure-Activity Relationship (SAR)

The biological activity of compounds can often be linked to their structural features. The presence of the dichlorothiophenyl group is critical for enhancing lipophilicity and facilitating membrane permeability, which are essential for biological activity. Additionally, the tetrahydropyrimidine core may interact favorably with biological targets due to its ability to engage in hydrogen bonding and π-stacking interactions.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several derivatives of thiophene-based compounds against clinical isolates of bacteria. The results indicated that modifications in substituents significantly affected antibacterial potency .
  • Cytotoxic Assessment : Another investigation focused on the cytotoxic effects of tetrahydropyrimidine derivatives on various cancer cell lines. The study reported that specific substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics .

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